molecular formula C5H5F3N2 B184470 1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 153085-15-5

1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B184470
CAS No.: 153085-15-5
M. Wt: 150.1 g/mol
InChI Key: UQLANBZLKVLADA-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position.

Safety and Hazards

The safety and hazards associated with 1-methyl-5-(trifluoromethyl)-1H-pyrazole are not well-documented . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of 1-methyl-5-(trifluoromethyl)-1H-pyrazole could involve exploring its potential applications in various fields such as agrochemicals and pharmaceuticals . The unique structural characteristics of this compound make it a promising candidate for the development of novel functional materials .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters, thereby enhancing their availability in the brain . This action is beneficial in improving memory and cognition.

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-pyrazole can be compared with other trifluoromethyl-substituted pyrazoles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLANBZLKVLADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572617
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153085-15-5
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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